molecular formula C18H17N5S2 B14525906 N''-Methyl-N,N'-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-18-5

N''-Methyl-N,N'-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14525906
CAS No.: 62540-18-5
M. Wt: 367.5 g/mol
InChI Key: OOPNMKSQRRYCFJ-UHFFFAOYSA-N
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Description

N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound known for its unique structure and properties. This compound features a guanidine core substituted with two 5-methyl-1,3-benzothiazol-2-yl groups and an additional methyl group on the nitrogen atom. Its intricate structure makes it a subject of interest in various fields of scientific research.

Properties

CAS No.

62540-18-5

Molecular Formula

C18H17N5S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-methyl-1,3-bis(5-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C18H17N5S2/c1-10-4-6-14-12(8-10)20-17(24-14)22-16(19-3)23-18-21-13-9-11(2)5-7-15(13)25-18/h4-9H,1-3H3,(H2,19,20,21,22,23)

InChI Key

OOPNMKSQRRYCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=NC)NC3=NC4=C(S3)C=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves the reaction of 5-methyl-1,3-benzothiazol-2-ylamine with a guanidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography may be employed to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole rings can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole rings can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the guanidine group can form hydrogen bonds with various biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-Methyl-N,N’-bis[(5-methyl-1,3-benzothiazol-2-yl)]guanidine stands out due to its dual benzothiazole rings, which confer unique electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with metal ions or biological targets.

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